molecular formula C11H7Cl2F6NO2 B10944389 N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Cat. No.: B10944389
M. Wt: 370.07 g/mol
InChI Key: ODQFRUOLNVOLCW-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylamine with a trifluoromethyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A related compound with similar structural features and applications.

    N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Another compound with dichlorophenyl and trifluoromethyl groups, used in various chemical and biological studies.

Uniqueness

N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its trifluoromethyl groups contribute to its stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H7Cl2F6NO2

Molecular Weight

370.07 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

InChI

InChI=1S/C11H7Cl2F6NO2/c12-5-1-2-7(6(13)3-5)20-8(21)4-9(22,10(14,15)16)11(17,18)19/h1-3,22H,4H2,(H,20,21)

InChI Key

ODQFRUOLNVOLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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